Product packaging for 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol(Cat. No.:CAS No. 61466-16-8)

2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol

Cat. No.: B12803071
CAS No.: 61466-16-8
M. Wt: 214.22 g/mol
InChI Key: FTKVCKDRRWZYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the chromeno[4,3-d]pyrimidine core have been extensively investigated for their diverse biological activities. Recent studies on closely related analogues highlight their potential as antitumor agents, with some derivatives demonstrating inhibitory effects on the growth of various human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) . The mechanism of action for this class of compounds is multifaceted and may involve targeting histidine residues within enzymatic proteins or inhibiting key pathways such as NF-κB, which plays a central role in regulating inflammation and cell survival . Furthermore, structurally similar chromenopyrimidine derivatives have shown promise in antimicrobial research, exhibiting activity against a range of bacterial and fungal strains, which is often rationalized through molecular docking studies against targets like DNA-gyrase . This combination of potential antitumor, anti-inflammatory, and antimicrobial properties makes the chromeno[4,3-d]pyrimidine scaffold a versatile and valuable template for designing novel bioactive molecules. This product is intended for use in laboratory research only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro biological screening. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B12803071 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol CAS No. 61466-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61466-16-8

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C12H10N2O2/c1-7-13-6-9-11(14-7)8-4-2-3-5-10(8)16-12(9)15/h2-6,12,15H,1H3

InChI Key

FTKVCKDRRWZYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(OC3=CC=CC=C3C2=N1)O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5h Chromeno 4,3 D Pyrimidin 5 Ol and Its Congeners

Classical Multistep Synthetic Pathways to Chromenopyrimidine Nuclei

The traditional synthesis of the chromeno[4,3-d]pyrimidine core often relies on multistep sequences that involve the initial construction of a substituted chromene or pyrimidine (B1678525) ring, followed by the annulation of the second heterocyclic system. A common classical approach involves the condensation of a pre-formed dihydropyrimidine (B8664642) derivative with a phenolic compound, such as resorcinol, in the presence of an acid catalyst. jraic.combohrium.com

One of the key challenges in these classical syntheses is controlling the diastereoselectivity when stereocenters are present. Researchers have investigated the diastereoselective synthesis of hexahydrochromeno[4,3-d]pyrimidines by carefully controlling reaction conditions and isolating diastereomerically pure intermediates. jraic.combohrium.com The choice of catalyst and solvent system, such as acetic acid in combination with methanesulfonic acid, plays a crucial role in the efficiency and stereochemical outcome of the cyclization step. jraic.com The reversibility of certain reaction steps has also been identified as a critical factor influencing the final diastereomeric ratio. jraic.combohrium.com

Innovations in Synthetic Protocols

In recent years, a strong emphasis has been placed on developing more efficient, sustainable, and versatile methods for the synthesis of chromenopyrimidines. These innovative protocols aim to overcome the limitations of classical approaches by reducing reaction times, improving yields, and minimizing environmental impact.

Microwave-Assisted Organic Synthesis of Chromenopyrimidines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including chromenopyrimidines. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.govrsc.org For instance, the synthesis of 5H-chromeno[2,3-d]pyrimidine derivatives has been efficiently achieved by treating 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate (B1210297) under microwave irradiation in solvent-free conditions. researchgate.net This method highlights the dual benefits of microwave heating and the elimination of volatile organic solvents.

Starting MaterialsProductConditionsYieldReference
2-amino-3-cyano-4H-chromenes, formamidine acetate4-amino-5H-chromeno[2,3-d]pyrimidinesMicrowave, solvent-free, 15 min85-95% researchgate.net
2-Amino-3-cyano-7-hydroxy-4-aryl-4H-chromenes, cyclohexanone11-amino-12-aryl-7,9,10,12-tetrahydro-8H-5-oxa-6-aza-naphthacen-3-olsMicrowave, AlCl₃High mdpi.com

Solvent-Free Reaction Methodologies for Chromenopyrimidine Production

Solvent-free or solid-state reactions represent a significant advancement in green chemistry. By eliminating the need for conventional solvents, these methods reduce environmental pollution, lower costs, and simplify product isolation. The synthesis of 4-amino-5H-chromeno[2,3-d]pyrimidines under microwave irradiation without a solvent is a prime example of this eco-friendly approach. researchgate.net

Multicomponent Cascade Reactions in Chromenopyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov A novel protocol for the construction of highly functionalized 5H-chromeno[4,3-d]pyrimidines has been developed using a multicomponent cascade reaction involving 3-formylchromones, heterocyclic ketene (B1206846) aminals (HKAs), and amidine hydrochlorides. jraic.combohrium.com This one-pot process involves the formation of multiple bonds and the cleavage of one bond, leading to a diverse range of chromenopyrimidine derivatives. jraic.combohrium.com Similarly, the three-component condensation of 4-hydroxycoumarin, aldehydes, and 2-aminopyridines under ultrasonic irradiation provides an efficient route to chromeno[4,3-d]pyrido[1,2-a]pyrimidine derivatives. nih.govmdpi.com

Reaction TypeStarting MaterialsProductKey FeaturesReference
Multicomponent Cascade Reaction3-Formylchromones, Heterocyclic Ketene Aminals, Amidine HydrochloridesHighly functionalized 5H-chromeno[4,3-d]pyrimidinesOne-pot, bond formation/cleavage cascade jraic.combohrium.com
Three-Component Condensation4-Hydroxycoumarin, Aldehydes, 2-AminopyridinesChromeno[4,3-d]pyrido[1,2-a]pyrimidine derivativesUltrasonic irradiation, good yields nih.govmdpi.com

Green Chemistry Approaches in Chromenopyrimidine Derivatization

Beyond microwave and solvent-free methods, other green chemistry principles are being applied to chromenopyrimidine synthesis. The use of ionic liquids as recyclable catalysts and reaction media has been explored. For example, the synthesis of chromeno-pyrimidine derivatives has been successfully carried out using diethanolammonium chloroacetate (B1199739) ([HDEA][ClAc]) as a catalyst in a water-ethanol mixture. This method offers mild reaction conditions and avoids the need for chromatographic purification. Furthermore, the use of ultrasonic irradiation, often in conjunction with green solvents like water, provides an energy-efficient alternative to conventional heating. nih.govmdpi.com

Diversification Strategies for Structural Library Generation

The development of diverse libraries of chromenopyrimidine analogs is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Several strategies are employed to achieve this molecular diversity.

One approach involves the modification of the core chromenopyrimidine scaffold after its initial synthesis. For instance, the hydroxyl group in hexahydro-2H-chromeno-[4,3-d]pyrimidine-2,5-diones can be selectively acylated or alkylated to introduce a variety of functional groups. bohrium.com

Another powerful strategy is to introduce diversity through the choice of starting materials in multicomponent reactions. By varying the aldehydes, amines, and other building blocks, a wide array of substituted chromenopyrimidines can be generated. jraic.combohrium.com A five-step synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine demonstrates the introduction of two points of molecular diversity, allowing for the creation of a library of compounds for biological screening. The construction of focused libraries of 4H-chromeno[2,3-d]pyrimidin-4-one derivatives has led to the identification of potent anti-melanoma agents.

The synthesis of hybrid molecules, where the chromenopyrimidine core is fused with other heterocyclic systems, is another effective diversification strategy. For example, a hybrid compound containing both thieno[2,3-d]pyrimidine (B153573) and chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one moieties has been synthesized.

Diversification StrategyExampleOutcomeReference
Post-synthesis ModificationSelective acylation/alkylation of a hydroxyl groupIntroduction of various functional groups bohrium.com
Varied Starting Materials in MCRsUse of different aldehydes and aminesLibrary of substituted chromenopyrimidines jraic.combohrium.com
Multi-step Synthesis with Diversity PointsSynthesis of N-benzylidene derivativesTwo points of molecular diversity for library generation
Hybrid Molecule SynthesisFusion of chromenopyrimidine with thienopyrimidine and pyrazolopyridineNovel fused heterocyclic systems

Structure Activity Relationship Sar Investigations of 2 Methyl 5h Chromeno 4,3 D Pyrimidin 5 Ol Derivatives

Correlating Substituent Variations with Modulated Biological Activities

The biological profile of chromenopyrimidine derivatives is highly dependent on the nature and substitution pattern on the heterocyclic core. For the 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol scaffold, variations at key positions, including the pyrimidine (B1678525) and chromene rings, are expected to significantly modulate activity.

Research on related pyrimidine-fused heterocycles has shown that the introduction of different functional groups can lead to a range of biological responses, including anticancer and antimicrobial activities. nih.govnih.gov For instance, in other pyrimidine systems, the presence of small alkyl groups, such as the methyl group at the C-2 position, can be crucial for activity. nih.gov

The substituent at the C-5 position, in this case, a hydroxyl group, is a critical determinant of the molecule's properties. The hydrogen-bonding capacity of the 5-ol group could play a significant role in target binding. Modifications at this position, for example, through esterification or etherification, would alter the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Substitutions on the aromatic part of the chromene ring (positions 7, 8, 9, and 10) are also predicted to have a substantial impact. Electron-donating or electron-withdrawing groups in these positions can alter the electron density of the entire ring system, affecting its interaction with biological targets. Studies on analogous heterocyclic systems have demonstrated that the introduction of halogens, methoxy, or nitro groups on the benzene (B151609) ring can significantly enhance or diminish biological efficacy.

To illustrate potential correlations, the following table outlines hypothetical activity modulation based on substituent variations, extrapolated from general medicinal chemistry principles.

Position of Variation Substituent Predicted Effect on Biological Activity
C-2 Small alkyl (e.g., Ethyl)Potential for maintained or slightly altered activity
Aromatic ring (e.g., Phenyl)May introduce new interactions, potentially increasing potency
Amino groupCould enhance hydrogen bonding and improve solubility
C-5 O-Alkyl (e.g., Methoxy)Increased lipophilicity, may affect cell permeability
O-Acyl (e.g., Acetoxy)Could act as a prodrug, releasing the active 5-ol form
Carbonyl (Ketone)Alters electronic properties and hydrogen bonding capacity
Chromene Ring Halogen (e.g., Cl, F)Can enhance binding affinity and metabolic stability
Methoxy groupMay increase activity through electronic and steric effects
Nitro groupStrong electron-withdrawing effect, could modulate mechanism of action

Positional Effects of Functional Groups on Efficacy Profiles

The specific location of functional groups on the this compound scaffold is critical in defining the efficacy and selectivity of its derivatives. The spatial arrangement of substituents determines the molecule's three-dimensional shape and its ability to fit into the binding pocket of a biological target.

The relative positioning of the 2-methyl and 5-hydroxyl groups creates a specific pharmacophoric pattern. Shifting the methyl group to another position on the pyrimidine ring, for instance, to C-4, would drastically alter the molecule's interaction with its target.

Furthermore, the placement of substituents on the chromene's benzene ring can lead to distinct efficacy profiles. A substituent at C-7, for example, will have a different steric and electronic influence compared to the same substituent at C-9. This is a well-established principle in medicinal chemistry, where positional isomers often exhibit vastly different biological activities. For instance, in other heterocyclic systems, moving a functional group from a para to a meta or ortho position on a phenyl ring can switch a compound from an agonist to an antagonist.

The following table demonstrates the potential impact of positional isomerism on the chromene ring, based on general SAR principles.

Compound Substituent Position Functional Group Hypothesized Efficacy Profile
Derivative AC-7ChloroMay exhibit enhanced lipophilicity and target interaction
Derivative BC-8ChloroSteric hindrance might reduce binding affinity compared to C-7 or C-9
Derivative CC-9ChloroCould lead to a different binding mode and potentially altered selectivity

Elucidation of Key Pharmacophoric Features for Bioactivity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric features are likely to include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. benthamdirect.com

The pyrimidine ring itself provides hydrogen bond acceptors (the nitrogen atoms). The 5-hydroxyl group is a crucial hydrogen bond donor and acceptor. The 2-methyl group contributes a small hydrophobic feature. The fused aromatic ring of the chromene moiety provides a larger hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with a biological target.

Based on this, a hypothetical pharmacophore model for a bioactive derivative could include:

A hydrogen bond donor/acceptor feature: centered on the 5-ol group.

A hydrogen bond acceptor feature: associated with one or both nitrogen atoms of the pyrimidine ring.

A hydrophobic/aromatic feature: corresponding to the benzene part of the chromene ring.

A small hydrophobic feature: represented by the 2-methyl group.

The spatial relationship between these features is critical. Any modification that disrupts this arrangement would likely lead to a loss of activity. For instance, replacing the 5-ol with a non-hydrogen bonding group could abolish activity if that interaction is essential for binding. Similarly, introducing a bulky substituent at a position that interferes with the optimal orientation of the chromene ring within a binding site would be detrimental.

In silico modeling and computational studies, such as quantitative structure-activity relationship (QSAR) and molecular docking, would be invaluable in refining this hypothetical pharmacophore model and guiding the synthesis of more potent and selective derivatives of this compound. benthamdirect.com

Biological Activities and Proposed Molecular Mechanisms of 2 Methyl 5h Chromeno 4,3 D Pyrimidin 5 Ol Analogs

Anticancer Potential

The development of novel anticancer agents is a critical area of research, and chromenopyrimidine derivatives have emerged as a promising class of compounds. Their potential to inhibit the growth of cancer cells and induce cell death has been extensively investigated.

Numerous studies have demonstrated the potent cytostatic and cytotoxic effects of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol analogs against a panel of human cancer cell lines. The efficacy of these compounds often depends on the specific substitutions on the chromenopyrimidine core.

For instance, a series of novel chromeno[2,3-d]pyrimidinone derivatives were evaluated for their antiproliferative activity against triple-negative breast cancer (TNBC) cells (Hs578t). Among the tested compounds, those with a bromine substituent at the C7 position of the chromene moiety, such as compounds 4.25 and 8 , displayed significant inhibitory activity, with IC50 values of 4.50 ± 0.29 μM and 8.63 ± 0.04 μM, respectively. nih.gov Another derivative, 4.13 , featuring a methoxyl group at the C9 position, also showed notable anticancer potential with an IC50 of 9.08 ± 0.10 μM. nih.gov

In another study, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were synthesized and screened for their anticancer activity. Compound 3a , which has a para-methoxybenzyl moiety, was found to be lethal to nine different cancer cell lines and exhibited significant antitumor activity against 29 cell lines. mdpi.com Similarly, compound 3c showed significant activity against 16 cell lines and was completely lethal to NCI-H522 and MDA-MB-435 cancer cell lines. mdpi.com

Furthermore, certain N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine have shown sub-micromolar cytotoxic activity. Specifically, compounds 10h and 10i demonstrated IC50 values between 0.23 and 0.3 μM across several tumor cell lines, including Huh7 D12, Caco2, MDA-MB-231, MDA-MB-468, HCT116, PC3, and MCF7, while showing no toxicity to normal fibroblasts. mdpi.com

The cytotoxic activity of various chromeno[2,3-d]pyrimidine derivatives has also been tested against A-549 (lung), CaCo-2 (colon), and HT-29 (colon) cancer cell lines, with some compounds showing high cytotoxicity compared to the reference drug doxorubicin. japsonline.comsemanticscholar.org

Table 1: In Vitro Cytotoxic Activity of Selected this compound Analogs

Compound Cancer Cell Line IC50 (µM) Reference
4.25 Hs578t (Triple-negative breast cancer) 4.50 ± 0.29 nih.gov
8 Hs578t (Triple-negative breast cancer) 8.63 ± 0.04 nih.gov
4.13 Hs578t (Triple-negative breast cancer) 9.08 ± 0.10 nih.gov
3a Various (NCI-60 panel) Lethal to 9 cell lines mdpi.com
3c NCI-H522, MDA-MB-435 Lethal mdpi.com
10h Huh7 D12, Caco2, MDA-MB-231, etc. 0.23 - 0.3 mdpi.com
10i Huh7 D12, Caco2, MDA-MB-231, etc. 0.23 - 0.3 mdpi.com

The anticancer effects of this compound analogs are often attributed to their ability to modulate key molecular pathways involved in cancer cell proliferation and survival. A significant mechanism of action for some chromene derivatives is the targeting of the Bcl-2 protein. japsonline.com Bcl-2 is an anti-apoptotic protein that is overexpressed in many cancers, contributing to resistance to chemotherapy. By binding to Bcl-2, these compounds can inhibit its function and promote apoptosis. japsonline.com

Newly synthesized fused chromenopyrimidines have demonstrated the ability to act as dual inhibitors of both Bcl-2 and Mcl-1, another important anti-apoptotic protein. nih.gov Molecular docking studies have further supported the interaction of these compounds with the active sites of Bcl-2 and Mcl-1, suggesting a promising mechanism for their anticancer activity. nih.gov

Some 4H-chromeno[2,3-d]pyrimidin-4-one derivatives have been identified as inducers of cellular senescence, a state of irreversible cell growth arrest. nih.gov This represents a novel therapeutic strategy, as inducing senescence can enhance the effectiveness of cancer therapy. nih.gov

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Analogs of this compound have been shown to trigger apoptosis through various mechanisms.

Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to chromenopyrimidines, have revealed their capacity to induce apoptosis in cancer cells by activating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

In addition to inducing apoptosis, these compounds can also perturb the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. For example, certain pyrido[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest, which is a key mechanism of their cytotoxic action. nih.gov Some chromene-based compounds have demonstrated a potent capacity to inhibit cell proliferation by as much as 80% in breast cancer cell lines. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, analogs of this compound have also been investigated for their potential to combat microbial infections.

Several studies have highlighted the antibacterial activity of chromenopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, novel chromeno pyrimidine (B1678525) derivatives containing fluoro and trifluoromethyl groups have shown significant antibacterial activity. researchgate.net One trifluoro derivative exhibited a notable inhibition zone of 26 mm against Bacillus subtilis and 23 mm against Pseudomonas aeruginosa at a concentration of 100 µg/mL. researchgate.net

A series of 5-(2,3,4,5-tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione derivatives also demonstrated significant in vitro antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Similarly, a novel series of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives showed considerable antibacterial potential, with one compound exhibiting activity comparable to or exceeding that of the standard antibiotic Ampicillin. nih.gov

Table 2: Antibacterial Activity of Selected this compound Analogs

Compound/Derivative Bacterial Strain Activity Reference
Trifluoro derivative (6c2) Bacillus subtilis 26mm inhibition zone (100 µg/mL) researchgate.net
Trifluoro derivative (6c2) Pseudomonas aeruginosa 23mm inhibition zone (100 µg/mL) researchgate.net
Tetrahydro-chromeno[2,3-d] pyrimidinyl-pyrimidiones E. coli, B. subtilis, S. aureus, P. aeruginosa Significant activity researchgate.net
Chromeno[4′,3′:3,4] pyrazolo[1,5-a]pyrimidine (B1248293) (6a) Gram-positive & Gram-negative strains Superior to Ampicillin nih.gov

The antifungal potential of this compound analogs has also been explored. Chromeno pyrimidine derivatives with fluoro and trifluoromethyl substitutions have demonstrated antifungal activity against Aspergillus niger and Candida albicans. researchgate.net

In a study evaluating various pyrimidine derivatives, several compounds showed good activity against the plant pathogenic fungus Rhizoctonia solani (>50% inhibition). nih.gov Certain thiazolo[3,2-a]pyrimidine derivatives, which share the pyrimidine core, exhibited moderate resistance against Candida albicans. ekb.eg

The antifungal activity of these compounds is often influenced by the nature and position of substituents on the heterocyclic ring system. For example, in a series of substituted 2-methyl-8-quinolinols, the 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic. nih.gov

Mechanistic Basis of Antimicrobial Action

The antimicrobial properties of chromenopyrimidine analogs are multifaceted, with their mechanisms of action targeting various essential bacterial processes. The core structure is amenable to substitutions that can significantly enhance its potency against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Research into pyrimidine-containing 4H-chromen-4-one derivatives has demonstrated significant inhibitory activity against plant pathogenic bacteria such as Xanthomonas axonopodis and Xanthomonas oryzae. nih.gov Scanning electron microscopy analysis of bacteria treated with these compounds revealed morphological changes to the bacterial cells, suggesting that the mechanism involves disruption of the cell membrane or wall integrity. nih.gov This leads to the loss of cellular contents and ultimately, cell death.

Furthermore, studies on structurally related pyrazolopyrimidinones have uncovered a novel copper-dependent bactericidal mechanism against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds act as copper-dependent inhibitors, coordinating with copper ions and inducing their accumulation inside the bacterial cell. nih.gov This leads to a rapid collapse of the membrane potential, a complete depletion of cellular ATP, and a loss of ion homeostasis, all while leaving the physical integrity of the cell membrane intact. nih.gov This indicates a targeted attack on multiple membrane-associated protein functions rather than simple physical disruption. nih.gov

Additionally, various chromenopyrimidine derivatives have been synthesized and tested against common human pathogens. For instance, certain analogs have shown notable antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govnih.gov The mechanism is believed to be linked to the inhibition of crucial cellular processes, a hypothesis supported by the broad range of biological activities exhibited by fused pyrimidine systems. nih.gov The structural diversity of these analogs allows for fine-tuning of their antimicrobial spectrum and efficacy.

Anti-inflammatory Properties and Underlying Biochemical Mechanisms

Analogs of this compound have emerged as potent anti-inflammatory agents, acting through the modulation of key biochemical pathways that are central to the inflammatory response. Chronic inflammation is implicated in a wide array of diseases, and targeting its mediators is a critical therapeutic strategy. longdom.org

A primary mechanism of action for many pyrimidine-based anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. longdom.org By inhibiting COX enzymes, these analogs effectively reduce the production of prostaglandin (B15479496) E2 (PGE2), thereby alleviating inflammation. nih.govresearchgate.net

Beyond COX inhibition, these compounds have been shown to interfere with major inflammatory signaling cascades. For example, certain 2-phenyl-4H-chromen-4-one derivatives suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway. nih.govnih.gov This inhibition leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as a reduction in nitric oxide (NO) production. researchgate.netnih.govnih.gov

The nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression, is another critical target. longdom.org The activation of this pathway is suppressed by some of these analogs, leading to decreased expression of iNOS and COX-2. Some ruthenium complexes have been shown to inhibit NF-κB p65 phosphorylation and its translocation to the nucleus. mdpi.com Certain pyrimidine derivatives have also demonstrated inhibitory effects on 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov This multi-targeted approach, inhibiting both the COX and LOX pathways as well as key signaling cascades like NF-κB and MAPK, highlights the significant potential of chromenopyrimidine analogs as anti-inflammatory drugs.

Antioxidant Activity and Radical Scavenging Mechanisms

The chromenopyrimidine scaffold is a promising backbone for the development of potent antioxidants. These compounds function by neutralizing harmful free radicals, which are implicated in oxidative stress and a variety of chronic diseases. The primary mechanism underlying their antioxidant effect is their ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). kg.ac.rs

The antioxidant capacity of these analogs is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. kg.ac.rs In this test, the antioxidant reduces the stable DPPH radical to a non-radical form, a reaction that can be monitored by a decrease in absorbance at 517 nm. kg.ac.rs

Studies on specific chromeno-pyrimidine derivatives have demonstrated significant radical scavenging potential. For instance, the presence of a catechol (dihydroxybenzene) fragment within the structure has been shown to greatly enhance antioxidant activity. kg.ac.rs This is attributed to the favorable positioning of hydroxyl groups for hydrogen donation. The table below presents the in vitro antioxidant activity of two chromeno-pyrimidine derivatives from a comparative study.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)Reference
5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione (CP-1)55.4 kg.ac.rs
8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione (CP-2)3.5 kg.ac.rskg.ac.rs
Quercetin (Standard)- kg.ac.rs
Nordihydroguaiaretic acid (NDGA) (Standard)- kg.ac.rs

IC50 is the concentration required to scavenge 50% of DPPH radicals. A lower value indicates higher antioxidant activity.

Other Pharmacological Potential and Mechanistic Hypotheses

Analgesic Effects

Analogs of the chromeno[4,3-d]pyrimidine family have demonstrated significant promise as analgesic agents. Research on trifluoromethyl-substituted spiro-chromeno[4,3-d]pyrimidines has shown that these compounds can significantly reduce both inflammatory and neuropathic pain in animal models. nih.gov

In a capsaicin-induced spontaneous nociception model, which mimics acute neurogenic pain, these analogs produced a notable analgesic effect. nih.gov Furthermore, in an arthritic pain model, the 2-pyrrolyl-spirocyclohexane derivative of this class exhibited an anti-allodynic effect comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, without inducing locomotor alterations. nih.gov This suggests a mechanism that may involve the modulation of pain-sensing neurons or the reduction of underlying inflammation contributing to the painful state. Other fused pyrimidine derivatives have also shown both central and peripheral analgesic activities, indicating a broad potential to interfere with pain signaling pathways. nih.govglobalresearchonline.netnih.gov

Enzyme Inhibitory Activities (e.g., Carbonic Anhydrase)

The pyrimidine core is a key feature in many molecules known to inhibit various enzymes, suggesting that chromenopyrimidine analogs could also possess such properties. While direct studies on carbonic anhydrase (CA) inhibition by this compound analogs are limited, related pyrimidine-based scaffolds have shown significant activity.

For example, a series of pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives were identified as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II), with IC50 values in the nanomolar range. mdpi.com Carbonic anhydrases are involved in crucial physiological processes like pH regulation, and their inhibition is a target for treating various diseases. mdpi.com Additionally, other pyrimidine derivatives have been shown to inhibit enzymes like glutathione (B108866) reductase and glutathione S-transferase, which are involved in cellular redox homeostasis and detoxification. juniperpublishers.comjournalagent.com Given these precedents, it is hypothesized that the chromenopyrimidine framework could be adapted to create selective inhibitors for a range of enzymes, including carbonic anhydrases, by modifying substituents to optimize interactions with the enzyme's active site.

Antiviral Properties (e.g., against SARS-CoV-2 Main Protease)

A particularly significant area of pharmacological potential for this class of compounds is their antiviral activity, specifically against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease (Mpro or 3CLpro) of the virus is an essential enzyme for its replication, as it cleaves viral polyproteins into functional units. spring8.or.jprsc.org Inhibition of Mpro is a prime strategy for developing antiviral drugs.

A novel small molecule, referred to in the literature as compound 5h , has been identified as a potent inhibitor of the SARS-CoV-2 Mpro. spring8.or.jp This compound potently blocks the infectivity, replication, and cytopathicity of the virus. spring8.or.jp

The mechanism of action has been elucidated through X-ray crystallography, which shows that compound 5h binds directly to the active site of the Mpro. spring8.or.jp Specifically, the sulfur atom of the catalytic Cys-145 residue of the protease performs a nucleophilic attack on a carbonyl carbon of the inhibitor. spring8.or.jp This results in the formation of a covalent bond, effectively and irreversibly blocking the enzyme's activity. spring8.or.jp This covalent interaction, along with several hydrogen bonds to key residues in the binding pocket, stabilizes the inhibitor-enzyme complex. spring8.or.jp

CompoundTargetAntiviral Activity (EC50 in µM)Cytotoxicity (CC50 in µM)Reference
Compound 5hSARS-CoV-2 Main Protease (Mpro)4.2 ± 0.7>100 spring8.or.jp

EC50 is the half-maximal effective concentration for inhibiting the virus. CC50 is the half-maximal cytotoxic concentration.

The high efficacy (EC50 = 4.2 µM) and low cytotoxicity (CC50 > 100 µM) make this analog a strong lead compound for the development of new anti-COVID-19 therapeutics. spring8.or.jp

Other Reported Bioactivities (e.g., cardiotonic, hepatoprotective, antihypertensive)

The fusion of chromene and pyrimidine rings creates a scaffold with significant potential for diverse biological activities. Research into related structures, particularly pyrano[2,3-d]pyrimidines and other pyrimidine derivatives, has indicated promising results in several areas, including cardiovascular and liver-protective effects.

Derivatives of pyranopyrimidine, a class of compounds structurally related to chromenopyrimidines, have been reported to exhibit cardiotonic activities. acs.org For instance, certain pyranopyrimidine derivatives have been investigated for their potential to enhance cardiac muscle contractility.

In a study focused on pyridinone derivatives, which share some structural similarities with the pyrimidine core, researchers synthesized and evaluated several compounds for their inotropic activity. nih.gov Specifically, 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile was identified as a potent positive inotropic agent. nih.gov Another study on 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, as analogs of milrinone, showed that some derivatives possessed appreciable positive inotropic activity. nih.gov

Table 1: Cardiotonic Activity of Related Pyrimidine and Pyridinone Analogs

Compound/Analog Class Research Finding
Pyrano[2,3-d]pyrimidine derivatives Reported to exhibit a range of biological activities including cardiotonic effects. acs.org
1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile Identified as a potent positive inotropic agent. nih.gov
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid Showed appreciable positive inotropic activity, though less than milrinone. nih.gov

The hepatoprotective potential of pyrimidine derivatives has been explored in several studies. One notable example is Xymedon, a pyrimidine derivative, which has demonstrated hepatoprotective properties. Further research into its derivatives has aimed to identify even more effective hepatoprotective agents.

In preclinical models, certain pyrimidine derivatives have been shown to mitigate liver damage induced by toxins like carbon tetrachloride. These compounds have been observed to normalize liver function markers and reduce the extent of pathological changes in the liver, such as steatosis and necrosis.

Table 2: Hepatoprotective Activity of Pyrimidine Derivatives

Compound/Analog Research Finding
Xymedon (a pyrimidine derivative) Exhibited hepatoprotective properties.
Xymedon derivatives Investigated for enhanced hepatoprotective effects against toxin-induced liver damage.

The potential for pyrimidine derivatives to act as antihypertensive agents has also been an area of investigation. Researchers have designed and synthesized various pyrimidine compounds with the aim of lowering blood pressure.

In one such study, a series of 1,4-dihydro-5-pyrimidine carboxamides were synthesized and evaluated for their antihypertensive effects. Several of these compounds demonstrated a significant reduction in blood pressure in rat models, with some showing activity comparable to the established drug nifedipine. nih.gov Another study focused on a new series of achiral pyrimidine derivatives based on a nifedipine-like structure. researchgate.net A number of these compounds were found to decrease mean arterial blood pressure in rabbits and exhibited calcium channel blockade activity. researchgate.net

Table 3: Antihypertensive Activity of Pyrimidine Derivatives

Compound/Analog Class Research Finding
1,4-Dihydro-5-pyrimidine carboxamides Several compounds showed significant blood pressure reduction in rats, comparable to nifedipine. nih.gov
Achiral pyrimidine derivatives (nifedipine-like) A number of derivatives decreased mean arterial blood pressure in rabbits and exhibited calcium channel blockade activity. researchgate.net

Computational Chemistry and in Silico Approaches in the Research of 2 Methyl 5h Chromeno 4,3 D Pyrimidin 5 Ol

Molecular Docking Studies

Molecular docking is a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding the structural basis of a compound's activity and for screening virtual libraries to identify potential drug candidates.

Characterization of Ligand-Receptor Binding Interactions

For the chromeno[4,3-d]pyrimidine class of compounds, molecular docking has been instrumental in elucidating their binding modes within the active sites of various biological targets. For instance, studies on chromenopyrimidine derivatives have identified key interactions that are likely critical for their biological effects.

In a study involving derivatives of the related pyrido[3,4-d]pyrimidine (B3350098) scaffold targeting Monopolar spindle 1 (Mps1) kinase, a potential target in cancer therapy, docking simulations revealed crucial interactions. nih.gov The pyrimidine (B1678525) ring of the inhibitors was observed forming a hydrogen bond with the backbone of residue Gly605 in the hinge region of the kinase. nih.gov Furthermore, hydrophobic interactions with a pocket formed by residues such as Cys604, Ile607, and Met602 were identified as being vital for stable binding. nih.gov

Similarly, docking studies of thieno[3,4-d]pyrimidine (B1628787) derivatives as HIV-1 reverse transcriptase inhibitors highlighted the importance of hydrogen bonding and van der Waals interactions with key residues like Leu100, Lys101, Val106, Phe227, and Pro236 for effective ligand-receptor binding. nih.gov These examples, while not on the exact title compound, demonstrate a consistent pattern where the pyrimidine core engages in essential hydrogen bonding within the target's hinge region, while other parts of the scaffold form stabilizing hydrophobic and electrostatic contacts. These insights are directly applicable to understanding how 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol might interact with its own specific targets.

Prediction of Binding Affinities and Target Recognition

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., kcal/mol), which helps in ranking compounds and identifying potential therapeutic targets. biorxiv.orgbiorxiv.org Research on chromenopyrimidine analogs has demonstrated their potential to interact with a diverse range of protein targets.

In one study, novel chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives were docked against the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme in its replication cycle. rjraap.combenthamdirect.comnih.gov The results showed significant inhibitory potential, with calculated binding energies (ΔG) ranging from -7.8 to -9.9 Kcal/mole, suggesting these compounds could be promising lead structures for antiviral development. rjraap.comnih.gov In another context, chromeno[3,4-c]pyridin-5-ones, which share a similar fused-ring system, were identified as selective antagonists for the human dopamine (B1211576) D4 receptor, with several compounds showing nanomolar binding affinities (Ki values). nih.gov This highlights the scaffold's versatility in targeting different classes of proteins, from enzymes to G-protein coupled receptors.

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
Chromeno[4',3'-b]pyrano[6,5-d]pyrimidinesSARS-CoV-2 Main Protease (Mpro)-7.8 to -9.9Not specifiedAntiviral (COVID-19)
Pyrido[3,4-d]pyrimidine derivativesMonopolar spindle 1 (Mps1) KinaseNot specifiedGly605, Cys604, Ile607, Met602Anticancer
Thieno[3,4-d]pyrimidine derivativesHIV-1 Reverse TranscriptaseNot specifiedLeu100, Lys101, Val106, Phe227, Pro236Antiviral (HIV)
Chromeno[3,4-c]pyridin-5-onesDopamine D4 ReceptorNanomolar Ki valuesNot specifiedAntipsychotic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. creative-biolabs.comarxiv.orgarxiv.org By developing a mathematical model, QSAR can predict the activity of novel molecules before they are synthesized, guiding the design of more potent compounds. creative-biolabs.comnih.gov

The process involves building a model from a "training set" of molecules with known activities. This model is then validated to ensure its predictive power. For a series of thieno[3,4-d]pyrimidine derivatives targeting HIV-1 reverse transcriptase, 3D-QSAR studies were successfully performed. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed good stability and predictability, validated by high q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) values. nih.gov Such models generate contour maps that visualize how different structural features (e.g., steric bulk, electrostatic charge) influence biological activity, providing a roadmap for structural optimization. rsc.org Although a specific QSAR model for this compound has not been reported, the successful application of QSAR to analogous heterocyclic systems demonstrates its utility for predicting the bioactivity of new derivatives within this chemical class. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. scielo.org.zadntb.gov.ua This allows for the assessment of the stability of the predicted ligand-receptor complex and provides deeper insights into the binding mechanism.

MD simulations have been applied to study the interaction between inhibitors and their target proteins for scaffolds related to chromenopyrimidines. nih.govnih.gov In a study of pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, MD simulations were used to validate the binding modes obtained from docking. nih.gov The stability of the complex is typically assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD indicates that the ligand remains securely in the binding pocket. Analysis of hydrogen bond occupancy throughout the simulation can confirm which interactions are most persistent and therefore most important for binding. nih.gov For thieno[3,4-d]pyrimidine inhibitors of HIV-1 RT, a 50-nanosecond MD simulation revealed that a lead compound formed stable hydrogen bonds with residues Lys101, Lys104, and Val106, contributing to its tight binding. nih.gov Such studies are crucial for confirming that the interactions predicted by static docking are maintained in a more realistic, dynamic environment.

In Silico Assessment of Drug-likeness and Bioavailability Parameters

A key tool in this assessment is Lipinski's Rule of Five, which provides guidelines for properties that influence oral bioavailability. youtube.comrsc.org These rules state that an orally active drug generally has a molecular weight ≤ 500 g/mol , a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. youtube.com

Several studies on novel chromeno[2,3-d]pyrimidine and chromeno[4',3'-b]pyrano[6,5-d]pyrimidine derivatives have included in silico ADME predictions. rjraap.comnih.govmdpi.comscirp.org These analyses consistently show that many compounds within this class exhibit favorable physicochemical properties that comply with Lipinski's rules. mdpi.comchemrevlett.com For example, one study on chromeno[2,3-d]pyrimidine derivatives calculated a favorable bioavailability score of 0.55, indicating good potential for oral drug application. scirp.orgscirp.org Other parameters often evaluated include the topological polar surface area (TPSA), Caco-2 cell permeability for absorption prediction, and blood-brain barrier (BBB) penetration. scirp.orgchemrevlett.com

ParameterGuideline/SignificanceTypical Predicted Value for Chromenopyrimidine Analogs
Molecular Weight (MW)≤ 500 g/mol (Lipinski's Rule)Compliant
logP (Lipophilicity)≤ 5 (Lipinski's Rule)Compliant
Hydrogen Bond Donors (HBD)≤ 5 (Lipinski's Rule)Compliant
Hydrogen Bond Acceptors (HBA)≤ 10 (Lipinski's Rule)Compliant
Topological Polar Surface Area (TPSA)Influences membrane permeabilityGenerally within acceptable ranges
Bioavailability ScorePredicts suitability for oral use0.55 (Favorable) scirp.orgscirp.org
Caco-2 PermeabilityPredicts intestinal absorptionGood (e.g., 1.248 for an analog) scirp.orgscirp.org

Future Research Trajectories and Academic Perspectives for 2 Methyl 5h Chromeno 4,3 D Pyrimidin 5 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chromenopyrimidine derivatives has traditionally involved multi-step procedures. However, recent advancements have focused on more efficient and environmentally benign approaches. Future research on the synthesis of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol should prioritize the development of novel, sustainable, and high-yield synthetic routes.

One promising avenue is the use of multicomponent reactions (MCRs), which offer atom economy and operational simplicity. An eco-friendly method for synthesizing chromeno[2,3-d]pyrimidin-5(3H)-one derivatives using oxalic acid as a catalyst in aqueous conditions has been reported, highlighting the potential for green chemistry in this area. chemijournal.com Similarly, a simple and efficient solvent-free approach under microwave irradiation has been developed for the synthesis of functionalized 5H-chromeno[2,3-d]pyrimidine derivatives. ajol.inforesearchgate.net These methodologies could be adapted for the synthesis of this compound.

Furthermore, the use of novel catalysts, such as phosphotungstic acid in solvent-free conditions, has proven effective in the synthesis of related spiro[chromeno[2,3-d] ajol.inforesearchgate.netnih.govthiadiazolo[3,2-a]pyrimidines]. nih.gov Investigating similar catalytic systems could lead to efficient and scalable production of the target compound.

Table 1: Comparison of Synthetic Methodologies for Chromenopyrimidine Derivatives

MethodologyCatalystConditionsAdvantagesReference
Multicomponent ReactionOxalic AcidAqueousEco-friendly, excellent yields chemijournal.com
Microwave-Assisted SynthesisNoneSolvent-freeEfficient, rapid ajol.inforesearchgate.net
Three-Component ReactionPhosphotungstic AcidSolvent-freeHigh yields, mild conditions nih.gov
Friedländer AnnulationThiobarbituric acidAcidicAccess to diverse derivatives tandfonline.com

Identification and Validation of Undiscovered Biological Targets

The chromenopyrimidine core is associated with a diverse range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. nih.govscirp.org While specific biological targets for this compound have not been identified, research on analogous compounds provides a roadmap for future investigations.

For instance, certain chromenopyrimidine derivatives have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The modification of the 4H-chromene structure into a chromenopyrimidine has been shown to enhance antibacterial efficacy. ajol.info This suggests that this compound could be a promising candidate for antibacterial drug discovery.

In the realm of oncology, related pyrimidine (B1678525) derivatives have been investigated as inhibitors of key cellular targets. For example, pyrazolopyrimidine derivatives have been identified as inhibitors of the mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov Furo[2,3-d]pyrimidine derivatives have been designed as microtubule targeting agents, effective against multidrug-resistant cancer cells. nih.gov Given these precedents, it is plausible that this compound may exhibit activity against similar targets.

Future research should involve high-throughput screening of this compound against a panel of kinases, proteases, and other enzymes implicated in various diseases. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to identify its direct binding partners in cellular lysates.

Rational Design and Optimization of Next-Generation Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the chromenopyrimidine scaffold, SAR studies have revealed key structural features that govern bioactivity. For instance, in a series of pyrazolopyrimidine derivatives targeting mitotic kinesin Eg5, specific substitutions were found to significantly enhance inhibitory activity. nih.gov

Molecular modeling and computational methods are powerful tools in the rational design of new derivatives. mdpi.com These approaches can be used to predict the binding of this compound and its analogs to potential biological targets. For example, molecular docking simulations can help in understanding the interactions of proposed inhibitors with allosteric sites on target proteins. nih.gov

Future work should focus on the systematic modification of the this compound structure. This could involve:

Substitution at the methyl group: Introducing different alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Modification of the hydroxyl group: Esterification or etherification to modulate solubility and pharmacokinetic properties.

Alterations to the chromene ring system: Introducing substituents on the benzene (B151609) ring to enhance target affinity and selectivity.

The synthesized derivatives should then be evaluated for their biological activity to establish a comprehensive SAR profile, guiding the development of more potent and selective next-generation compounds.

Translational Research in Chemical Biology and Pharmaceutical Sciences

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in medicine. For this compound, a key aspect of translational research will be to move from in vitro studies to in vivo models of disease.

Once a validated biological target and a potent derivative are identified, preclinical evaluation in animal models of relevant diseases, such as bacterial infections or cancer, will be essential. These studies will provide crucial information on the compound's efficacy, pharmacokinetics, and preliminary safety profile.

Furthermore, the development of this compound as a chemical probe could be a valuable contribution to chemical biology. A well-characterized, selective inhibitor of a specific biological target can be an invaluable tool for elucidating complex cellular pathways and validating new drug targets.

The journey from a promising scaffold to a clinically useful drug is long and challenging. However, the diverse biological activities associated with the chromenopyrimidine core suggest that this compound is a worthy candidate for further investigation. A multidisciplinary approach, integrating synthetic chemistry, pharmacology, and computational biology, will be key to unlocking its full therapeutic potential.

Q & A

Q. What are the established synthetic routes for 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-hydroxycoumarin with appropriate aldehydes and nucleophiles (e.g., thiourea or urea derivatives). For example, describes a one-step synthesis using 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea catalyzed by p-toluenesulfonic acid, achieving moderate yields (50–70%) . Reaction optimization should focus on catalyst loading (e.g., 5–10 mol% p-TsOH), solvent selection (ethanol or acetic acid), and temperature (reflux conditions). highlights alternative green methods using ultrasound irradiation to reduce reaction time and improve yields for analogous chromenopyrimidines .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and tautomeric forms (e.g., lactone vs. enol configurations). and validate structural assignments using δ values for aromatic protons (6.5–8.5 ppm) and carbonyl carbons (~160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. and use EI-MS or ESI-MS for molecular weight confirmation .
  • Elemental Analysis : To ensure purity (>95%) and validate empirical formulas .

Q. How can computational methods predict the drug-likeness of this compound?

  • Methodological Answer : Tools like SwissADME or Molinspiration assess Lipinski’s Rule of Five parameters (molecular weight <500, LogP <5, H-bond donors/acceptors ≤10). reports oral bioavailability predictions via computed physicochemical properties (e.g., topological polar surface area <140 Ų, rotatable bonds <10) . Molecular docking (AutoDock Vina) can further predict binding affinities to therapeutic targets (e.g., kinases or enzymes).

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in chromenopyrimidine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Replace p-TsOH with Lewis acids (e.g., FeCl₃ or ZnCl₂) to enhance cyclization efficiency .
  • Solvent-Free Conditions : demonstrates improved yields (up to 85%) using solvent-free, ultrasound-assisted methods for analogous compounds .
  • Microwave Irradiation : Reduces reaction time from hours to minutes while maintaining regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of chromenopyrimidines?

  • Methodological Answer : Tautomerism between lactone and enol forms (e.g., 5-ol vs. 5-one) can lead to ambiguous NMR/IR data. Strategies include:
  • Variable Temperature (VT) NMR : Monitor chemical shift changes at elevated temperatures to identify dominant tautomers .
  • X-ray Crystallography : Definitive structural assignment via solid-state analysis, as applied in for related pyrrolo[2,3-d]pyrimidines .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive chromenopyrimidines?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to enhance bioactivity, as seen in for ethyl-substituted pyrrolopyrimidines .
  • Bioisosteric Replacement : Replace sulfur (2-thioxo) with oxygen (2-oxo) to modulate solubility and metabolic stability, as demonstrated in for methylthio-pyrimidine derivatives .

Q. What are the challenges in scaling up chromenopyrimidine synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Purification : Avoid column chromatography by optimizing recrystallization solvents (e.g., ethanol/water mixtures) .
  • Waste Management : Separate reaction by-products (e.g., thiourea residues) using acid-base extraction, as noted in for pyrimidine intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.